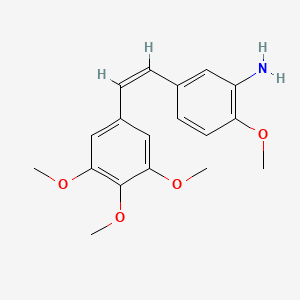

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

Vue d'ensemble

Description

Cette voie est impliquée dans la croissance, la prolifération et la survie cellulaires, faisant d'AVE-8063 un agent anticancéreux potentiel . Il s'agit d'un agent antimitotique ou d'un inhibiteur des microtubules, ce qui signifie qu'il peut perturber la formation des microtubules, des composants essentiels du cytosquelette cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AVE-8063 peut être synthétisé à partir de l'acide 4-méthoxyphénylacétique. La voie de synthèse implique plusieurs étapes clés :

Bromation : L'acide 4-méthoxyphénylacétique est bromé pour former l'acide (E)-2-(3-bromo-4-méthoxyphényl)-3-(3,4,5-triméthoxyphényl)acrylique.

Condensation de Perkin : Cet intermédiaire subit une condensation de Perkin pour former l'acide (E)-2-(3-bromo-4-méthoxyphényl)-3-(3,4,5-triméthoxyphényl)acrylique.

Amination : L'atome de brome est remplacé par un groupe amino pour former l'acide (E)-2-(3-amino-4-méthoxyphényl)-3-(3,4,5-triméthoxyphényl)acrylique.

Décarboxylation : L'étape finale implique une décarboxylation dans un système Cu/1,10-Phen/PEG-400 sous conditions micro-ondes pendant 6 minutes pour produire AVE-8063.

Méthodes de production industrielle

La production industrielle d'AVE-8063 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de catalyseurs efficaces et de conditions de réaction pour maximiser le rendement et la pureté. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

AVE-8063 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans AVE-8063.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes amino et méthoxy.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire divers dérivés réduits .

Applications de recherche scientifique

AVE-8063 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur les inhibiteurs des microtubules et les agents antimitotiques.

Biologie : AVE-8063 est utilisé en recherche de biologie cellulaire pour étudier la division cellulaire et la dynamique du cytosquelette.

Médecine : Le composé est étudié pour ses propriétés anticancéreuses potentielles, en particulier dans le traitement des tumeurs solides telles que le cancer du sein et de l'ovaire .

Industrie : AVE-8063 est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité.

Mécanisme d'action

AVE-8063 exerce ses effets en inhibant la voie de la phosphatidylinositol 3-kinase, qui est essentielle à la croissance, à la prolifération et à la survie cellulaires. En perturbant cette voie, AVE-8063 peut inhiber la croissance et la survie des cellules cancéreuses. Le composé se lie également au site de liaison de la colchicine de la tubuline, empêchant la polymérisation des microtubules et perturbant ainsi la division cellulaire .

Applications De Recherche Scientifique

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

This compound (C18H21NO4), also known as STA-9122, is an active metabolite of the vascular disrupting agent (VDA) STA-9584 . Vascular disrupting agents are an emerging class of therapeutics that target the existing vasculature of solid tumors .

Scientific Research Applications

- This compound is highly cytotoxic to tumor cells and displays increased potency relative to other tubulin-binding agents .

- Antitumor activity STA-9584, which produces This compound as an active metabolite, induced significant tumor regressions in prostate and breast xenograft models in vivo. STA-9584 also demonstrated superior tumor growth inhibition and a positive therapeutic index relative to combretastatin A-4 phosphate (CA4P) in an aggressive syngeneic model . Histological analysis revealed that STA-9584 disrupted microvasculature at both the center and periphery of tumors .

- N-((3,4,5-trimethoxystyryl)aryl)cinnamamide derivatives N-((3,4,5-trimethoxystyryl)aryl)cinnamamide derivatives that have been synthesized exhibited significant antiproliferative activity against different human cancer cell lines .

- Microtubule disruption Chemical agents targeting the microtubules dynamics by the inhibition of tubulin protein have emerged as potential chemotherapeutic compounds for the treatment of various cancers . These agents are known to bind to different domain of the tubulin protein and prevent the polymerization or depolymerisation of the microtubules resulting in mitotic spindle arrest .

Tables of related compounds

Mécanisme D'action

AVE-8063 exerts its effects by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth, proliferation, and survival. By disrupting this pathway, AVE-8063 can inhibit the growth and survival of cancer cells. The compound also binds to the colchicine-binding site of tubulin, preventing the polymerization of microtubules and thereby disrupting cell division .

Comparaison Avec Des Composés Similaires

Composés similaires

Combréstatine A-4 : Un autre inhibiteur puissant des microtubules présentant des propriétés antimitotiques similaires.

3-Aminobenzophénones : Ces composés inhibent également la polymérisation de la tubuline et ont des effets cytotoxiques.

Unicité d'AVE-8063

AVE-8063 est unique en raison de sa structure moléculaire spécifique, qui lui permet d'inhiber efficacement la voie de la phosphatidylinositol 3-kinase et de se lier au site de liaison de la colchicine de la tubuline. Ce double mécanisme d'action en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline, also known as AVE-8063, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 162705-07-9

- Molecular Formula : CHNO

The compound features a methoxy-substituted aniline structure with a styryl group that is further substituted with three methoxy groups. This unique structure plays a critical role in its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties through various mechanisms:

- Inhibition of Tubulin Polymerization :

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), Jurkat (T-cell leukemia), and U937 (promonocytic leukemia). The half-maximal inhibitory concentration (IC) values for these cell lines suggest potent activity .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC (µM) |

|---|---|

| HeLa | 0.05 |

| Jurkat | 0.03 |

| U937 | 0.04 |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Vascular Disruption : Similar to CA-4, it disrupts the formation of blood vessels that supply tumors, effectively starving them of nutrients and oxygen .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against dermatophytes such as Trichophyton mentagrophytes and Candida albicans. The minimum inhibitory concentration (MIC) values indicate its potential as an antifungal agent:

Table 2: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Trichophyton mentagrophytes | 15.7 |

| Candida albicans | 32.0 |

Case Studies

-

Study on Anticancer Efficacy :

A comprehensive study evaluated the anticancer efficacy of various derivatives of the compound in multiple cancer cell lines using the sulforhodamine B assay. The results indicated that derivatives with enhanced methoxy substitution exhibited improved cytotoxicity and selectivity against cancer cells compared to normal cells . -

Mechanistic Insights :

Another study focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that it significantly altered the expression levels of key proteins involved in cell cycle regulation and apoptosis pathways .

Propriétés

IUPAC Name |

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAMWSFELUCKOA-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162705-07-9 | |

| Record name | AC-7739 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-7739 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41106YR00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.